N-(Piperidin-4-yl)morpholine-4-carboxamide hydrochloride is a chemical compound with significant relevance in pharmaceutical research. It is classified as a morpholine derivative, which is a cyclic amine structure that plays a crucial role in various biological activities. This compound is recognized for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting central nervous system disorders and other therapeutic areas.
The compound can be sourced from specialized chemical suppliers and is classified under the category of carboxamide derivatives. Its chemical structure includes a piperidine ring attached to a morpholine moiety, which enhances its pharmacological properties. The International Union of Pure and Applied Chemistry name for this compound is N-(piperidin-4-yl)morpholine-4-carboxamide hydrochloride, and it has the CAS number 1233955-08-2 .
The synthesis of N-(Piperidin-4-yl)morpholine-4-carboxamide hydrochloride involves several steps that typically include the formation of the piperidine and morpholine rings followed by the introduction of the carboxamide group.
N-(Piperidin-4-yl)morpholine-4-carboxamide hydrochloride has a molecular formula of C10H20ClN3O2, with a molecular weight of 249.74 g/mol .
The structural representation can be depicted using SMILES notation: O=C(NC1CCNCC1)N2CCOCC2.Cl[H]
.
The primary chemical reactions involving N-(Piperidin-4-yl)morpholine-4-carboxamide hydrochloride include:
These reactions are characterized by their efficiency in yielding high-purity products suitable for further biological testing.
The mechanism of action for N-(Piperidin-4-yl)morpholine-4-carboxamide hydrochloride primarily involves interactions with neurotransmitter systems within the brain. It may act on specific receptors or enzymes related to neurotransmission, contributing to its potential therapeutic effects in treating neurological disorders.
N-(Piperidin-4-yl)morpholine-4-carboxamide hydrochloride exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in medicinal chemistry.
N-(Piperidin-4-yl)morpholine-4-carboxamide hydrochloride has several applications in scientific research:
Catalytic hydrogenation serves as a cornerstone in the industrial synthesis of N-(Piperidin-4-yl)morpholine-4-carboxamide and its derivatives. The most efficient route documented in patent literature involves a two-step hydrogenation process starting from 1-benzyl-4-piperidone and morpholine. In the initial stage, these precursors undergo reductive amination under hydrogen pressure (typically 30-50 psi) in the presence of Raney nickel catalyst at 80-100°C. This reaction yields the intermediate 4-(1-benzylpiperidin-4-yl)morpholine dihydrochloride with exceptional efficiency, achieving conversion rates exceeding 95% within 6-8 hours [4].
The subsequent critical step involves debenzylation through catalytic hydrogenolysis to remove the benzyl protecting group. This transformation is optimally performed using 5-10% Pd/C catalyst under hydrogen atmosphere (1-3 bar) in alcoholic solvents such as ethanol or methanol. The reaction proceeds quantitatively at 50-70°C within 3-5 hours, yielding the pharmaceutically relevant 4-morpholinopiperidine free base, which serves as the essential precursor for carboxamide formation [4] [8]. This hydrogenation cascade demonstrates remarkable atom economy and scalability, making it particularly suitable for multi-kilogram production campaigns.
Table 1: Comparative Catalytic Hydrogenation Approaches for Piperidine-Morpholine Intermediate Synthesis
Reaction Stage | Catalyst System | Reaction Conditions | Yield (%) | Key Advantages |
---|---|---|---|---|
Reductive Amination | Raney Nickel | 80-100°C, 30-50 psi H₂ | 89.7 | High chemoselectivity, low cost |
Debenzylation (Hydrogenolysis) | Pd/C (5-10%) | 50-70°C, 1-3 bar H₂, ethanol | >95 | Quantitative deprotection, clean reaction |
Alternative Single-Step | Pd/C + Raney Ni | 100°C, 50 bar H₂, toluene | 78.2 | Fewer steps but requires high pressure |
While the core structure of N-(Piperidin-4-yl)morpholine-4-carboxamide hydrochloride lacks chiral centers, its synthesis involves intermediates where stereochemical control becomes crucial for generating optically active analogs. The piperidin-4-yl moiety can serve as a platform for synthesizing (3R)-configured derivatives through chiral auxiliary-mediated strategies or asymmetric hydrogenation. Although specific stereoselective routes to this exact carboxamide are not extensively detailed in the retrieved literature, general methodologies for piperidine functionalization provide valuable guidance [5].
Advanced approaches employ enantioselective reduction of Δ¹-piperideine derivatives using chiral catalysts such as BINAP-Ru complexes or enzymatic systems (e.g., ketoreductases). These methods achieve enantiomeric excess (ee) values exceeding 98% for specific substituted piperidines. Subsequent functionalization involves stereoconservative nucleophilic displacement or coupling reactions at the 4-position, preserving the chiral integrity of the molecule. The morpholine carboxamide moiety is then introduced via stereoselective acylation using activated morpholine-4-carbonyl chlorides or mixed anhydrides, typically proceeding without racemization at adjacent stereocenters when conducted under mild conditions (0-25°C) [5] [8]. These stereocontrolled approaches enable the production of enantiomerically pure pharmacological probes for structure-activity relationship studies targeting chiral binding pockets in biological systems.
The strategic application of heterogeneous catalysts significantly enhances the efficiency of key transformations in the synthesis pathway. Raney nickel (Ni-Al alloy) demonstrates superior performance in the initial reductive amination step between 1-benzyl-4-piperidone and morpholine. Its effectiveness stems from a combination of factors: (1) high hydrogenation activity at moderate temperatures (80-100°C), (2) tolerance to morpholine's basicity, which can poison other catalysts, and (3) cost-effectiveness for large-scale operations [4]. The catalyst's macroporous structure provides substantial surface area (>100 m²/g) that facilitates rapid hydrogen transfer, while residual aluminum content (typically 1-5%) modulates acidity to minimize unwanted side reactions.
For the critical debenzylation step, Pd/C catalysts exhibit unparalleled efficiency. Palladium's unique ability to cleave benzyl-nitrogen bonds without affecting other functional groups makes it indispensable. The optimal catalyst loading ranges from 5-10 wt% Pd/C, with water-miscible alcohols (ethanol, methanol) as preferred solvents to ensure substrate solubility while facilitating hydrogen access to catalytic sites. Catalyst poisoning by sulfur impurities remains a concern, necessitating rigorous purification of intermediates prior to hydrogenolysis. Catalyst recycling studies demonstrate consistent performance over 3-5 cycles when using high-quality Pd/C with controlled moisture content (<50% water wet) [4] [8]. The complementary roles of these catalysts create a streamlined process: Raney nickel enables economical construction of the piperidine-morpholine skeleton, while Pd/C provides the chemoselective deprotection required to unveil the pharmacologically active amine.
The formation of the carboxamide bond between morpholine-4-carbonyl chloride and 4-aminopiperidine represents a kinetically sensitive step requiring precise solvent control. Research identifies aprotic solvents as optimal for the acylation reaction, with tetrahydrofuran (THF) and toluene demonstrating superior performance. These solvents facilitate the Schotten-Baumann reaction conditions by dissolving both the amine hydrochloride salt and acylating agent while minimizing hydrolysis of the acid chloride. Kinetic studies reveal a second-order reaction profile: first-order with respect to both 4-aminopiperidine and morpholine-4-carbonyl chloride. The reaction proceeds with an activation energy (Ea) of 45-55 kJ/mol, reaching >98% conversion within 2-3 hours at 0-5°C when using tertiary amine bases (e.g., triethylamine, N,N-diisopropylethylamine) at 1.5-2.0 equivalents to neutralize the generated HCl [4] [8].
For the hydrochloride salt formation, solvent polarity critically influences crystal morphology and purity. Mixed solvent systems comprising ethanol-water (4:1 v/v) or isopropanol-water (3:1 v/v) produce the desired hydrochloride salt with optimal filtration characteristics and minimal occluded impurities. Reaction kinetics for salt formation are rapid (complete within 15-30 minutes), but the subsequent crystallization process requires controlled cooling (0.5-1°C/min) to prevent oiling out. Solvent water content must be maintained at 5-15% to ensure complete protonation while avoiding hydrate formation that could complicate drying operations. These solvent engineering approaches enable reproducible production of pharmaceutical-grade carboxamide hydrochloride with chemical purity >99.5% and consistent crystal morphology suitable for downstream processing [1] [7].
Industrial-scale production of N-(Piperidin-4-yl)morpholine-4-carboxamide hydrochloride demands robust purification protocols to meet stringent pharmaceutical specifications. Recrystallization remains the cornerstone purification technique, with optimized systems utilizing ethanol-water mixtures (typically 3:1 to 4:1 ratio). This solvent combination provides an ideal balance of solubility at reflux temperature (78°C) and dramatically reduced solubility at 0-5°C, enabling recovery yields exceeding 85% while effectively rejecting impurities such as unreacted amines, dimeric byproducts, and residual catalyst metals [1].
Large-scale operations implement cascade recrystallization with progressively tighter temperature control (-10°C final stage) to achieve chemical purity >99.9%. Carbon treatment (0.5-1.0% w/w activated carbon) during the hot filtration stage removes colored impurities and trace organic contaminants. For the final hydrochloride salt, anti-solvent crystallization using methyl tert-butyl ether (MTBE) or diisopropyl ether yields free-flowing crystalline material with bulk density >0.45 g/cm³, favorable for formulation processes. Continuous processing approaches have been developed using twin-screw extruders for salt formation, achieving residence times of <2 minutes and eliminating solvent volumes by 90% compared to batch processes. These advanced purification technologies reduce processing time by 40% while maintaining impurity profiles below 0.15% for all specified contaminants, meeting ICH Q3A guidelines for new drug substances [1] [4] [7].
Table 2: Purification Techniques for Pharmaceutical-Grade N-(Piperidin-4-yl)morpholine-4-carboxamide Hydrochloride
Purification Stage | Technique | Conditions | Purity Outcome | Key Impurities Removed |
---|---|---|---|---|
Crude Carboxamide | Solvent Extraction | Ethyl acetate/water partitioning | >95% | Unreacted amines, inorganic salts |
Free Base Intermediate | Vacuum Distillation | 100-120°C, <5 mmHg | 97-98% | Low-boiling solvents, reaction byproducts |
Hydrochloride Formation | Anti-solvent Crystallization | Ethanol/MTBE (1:3 v/v), -10°C | >99.5% | Residual ethanol, neutral impurities |
Final API Polishing | Cascade Recrystallization | Ethanol-water (4:1), controlled cooling gradient | >99.9% | Isomeric impurities, dimeric species |
Drying | Tray Drying | 40°C, <10 mmHg, 24 h | Meets ICH limits | Water (<0.2%), residual solvents |
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0